molecular formula C19H20ClFN2O4S B3498555 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

Cat. No.: B3498555
M. Wt: 426.9 g/mol
InChI Key: SYUVVAHJUZVLOG-UHFFFAOYSA-N
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Description

The compound “1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide” has a molecular formula of C19H20ClFN2O4S . It is a complex organic compound that contains several functional groups, including a sulfonyl group, a piperidine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C19H20ClFN2O4S . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a sulfonyl group attached to a methoxyphenyl group .

Mechanism of Action

Target of Action

The primary target of this compound is prostaglandin E synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.

Mode of Action

The compound forms a stable complex with its target, prostaglandin E synthase . The binding affinity value is -6.5 kcal mol −1 , indicating a strong interaction between the compound and its target

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4S/c1-27-18-7-6-14(12-15(18)20)28(25,26)23-10-8-13(9-11-23)19(24)22-17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUVVAHJUZVLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

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